imino(trimethylstannylimino)azanium

説明

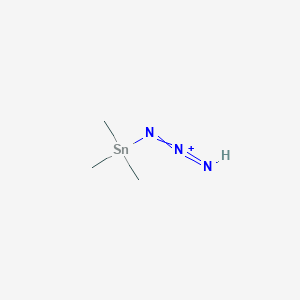

Imino(trimethylstannylimino)azanium is a nitrogen-centered azanium (NH₄⁺ analog) compound featuring two imino (–NH–) groups, one of which is substituted with a trimethylstannyl (Sn(CH₃)₃) moiety. The structure can be represented as NH₂–N(Sn(CH₃)₃)–NH₂⁺, with the positive charge localized on the central nitrogen atom. This organometallic compound combines the reactivity of imino groups with the unique electronic and steric effects of the tin-based substituent. The trimethylstannyl group introduces significant Lewis acidity and bulkiness, which influence its chemical behavior, such as coordination chemistry or catalytic activity .

特性

分子式 |

C3H10N3Sn+ |

|---|---|

分子量 |

206.84 g/mol |

IUPAC名 |

imino(trimethylstannylimino)azanium |

InChI |

InChI=1S/3CH3.HN3.Sn/c;;;1-3-2;/h3*1H3;1H;/q;;;;+1 |

InChIキー |

PGSSUZGAQQVOGV-UHFFFAOYSA-N |

正規SMILES |

C[Sn](C)(C)N=[N+]=N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of imino(trimethylstannylimino)azanium typically involves the reaction of trimethylstannyl chloride with an appropriate imine precursor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sensitive tin-nitrogen bond. A common method involves the use of a base, such as triethylamine, to facilitate the formation of the this compound complex .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

化学反応の分析

Types of Reactions

Imino(trimethylstannylimino)azanium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imino(trimethylstannyl)oxides.

Reduction: Reduction reactions can convert the imino group to an amine.

Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides, alkoxides, and amines can be used under mild conditions.

Major Products

The major products formed from these reactions include various organotin derivatives, amines, and substituted imino compounds .

科学的研究の応用

Imino(trimethylstannylimino)azanium has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.

Medicine: Research is ongoing into its use as a precursor for the development of new pharmaceuticals.

Industry: It is used in the production of advanced materials, including polymers and coatings.

作用機序

The mechanism of action of imino(trimethylstannylimino)azanium involves the interaction of the imino group with various molecular targets. The trimethylstannyl group enhances the reactivity of the imino group, allowing it to participate in a range of chemical reactions. The compound can form stable complexes with metals and other electrophiles, facilitating catalytic processes and molecular transformations .

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and application-based differences between imino(trimethylstannylimino)azanium and related compounds:

Key Findings:

Structural and Electronic Differences

- The trimethylstannyl group in the target compound introduces steric bulk and Lewis acidity absent in purely organic analogs (e.g., ). This may enhance its ability to coordinate with electron-rich species in catalytic cycles.

- Fluorinated analogs () exhibit higher thermal and oxidative stability due to the electron-withdrawing CF₃ groups, whereas the Sn(CH₃)₃ group in the target compound may confer redox activity .

Spectroscopic Behavior highlights that imino-group NH chemical shifts in NMR are sensitive to hydrogen bonding. In the target compound, the Sn(CH₃)₃ substituent could further deshield the NH protons (downfield shift) due to its electron-withdrawing nature, contrasting with CF₃-substituted imino compounds .

Applications Medicinal azanium salts () prioritize biocompatibility and solubility, whereas the target compound’s organotin component likely limits biological use due to toxicity. Instead, it may serve in niche industrial applications, such as tin-based catalysts . The iodide counterion in improves solubility in polar solvents, whereas the stannyl group in the target compound may favor nonpolar environments or solid-state reactivity .

Reactivity and Stability Organotin compounds are prone to hydrolysis under acidic conditions, unlike fluorinated or alkylated analogs. This necessitates careful handling and storage, similar to guidelines noted in for research-grade azanium salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。